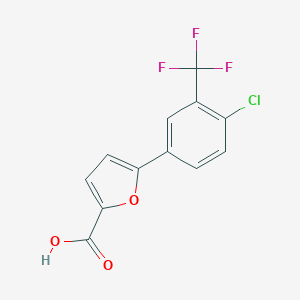

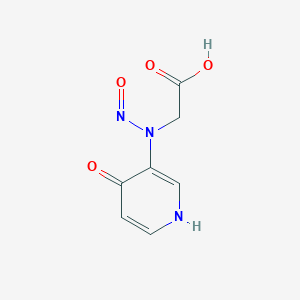

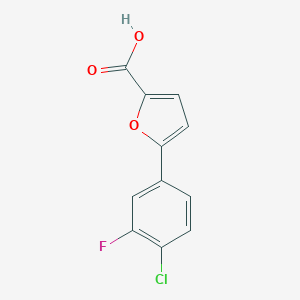

![molecular formula C17H30O B052578 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone CAS No. 117923-32-7](/img/structure/B52578.png)

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexanone derivatives often involves Michael-Aldol condensation or acyl radical cyclizations, providing efficient pathways to construct the six-membered ring characteristic of these compounds. For instance, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, obtained via Michael-Aldol condensation, demonstrates the versatility of cyclohexanone derivatives synthesis methods (Hernández-Ortega et al., 2001). Additionally, the concise synthesis of (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone via acyl radical cyclization highlights the efficiency of these methods in constructing complex cyclohexanone structures (Batty, Crich, & Fortt, 1990).

Molecular Structure Analysis

Cyclohexanone derivatives, including 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, often feature chair conformations and various substituent configurations. The study of the title compound ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate reveals a chair conformation with beta-axial, beta-equatorial, and alpha-equatorial configurations of the attached groups, demonstrating the structural complexity of these molecules (Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

Cyclohexanone derivatives undergo various chemical reactions, including hydrogenation and cyclization. For example, the hydrogenation of cyclohexanone and its 2-alkyl derivatives has been studied, showing the influence of substituents on reaction rates and adsorption equilibrium constants (Chihara & Tanaka, 1979). This highlights the reactivity and potential for modification of these compounds.

Aplicaciones Científicas De Investigación

-

Specific Scientific Field : Industrial Chemistry, specifically in the manufacturing of LCDs .

-

Methods of Application or Experimental Procedures : The compound cis-4-propylcyclohexanol is prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase . Under optimal catalytic conditions, 125 g/L (250 g) of 4-propylcyclohexanone is completely transformed after 5 hours .

-

Results or Outcomes : After the transformation, 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) is obtained through extraction and rotary evaporation at a yield of 90.32% . This method provides a potential green production method for cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .

Safety And Hazards

Propiedades

IUPAC Name |

4-[2-(4-propylcyclohexyl)ethyl]cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRRTAGESHHXPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)CCC2CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560997 |

Source

|

| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone | |

CAS RN |

117923-32-7 |

Source

|

| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)

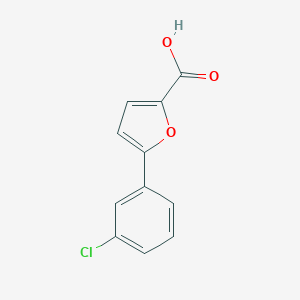

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

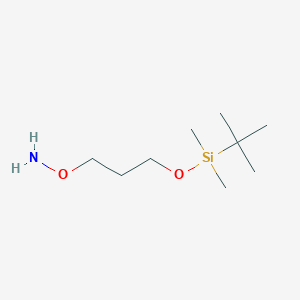

![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)